molecular formula C13H16O2 B085938 Isobutyl cinnamate CAS No. 122-67-8

Isobutyl cinnamate

Cat. No.: B085938
CAS No.: 122-67-8
M. Wt: 204.26 g/mol
InChI Key: IQZUZPKOFSOVET-HJWRWDBZSA-N
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Description

Isobutyl cinnamate is an organic compound known for its sweet, fruity, and balsamic odor. It is a colorless to light yellow liquid that is commonly used in the fragrance and flavor industry. The compound is synthesized in laboratories and is increasingly made using renewable materials to preserve natural resources .

Mechanism of Action

Target of Action

Isobutyl cinnamate, a derivative of cinnamic acid, primarily targets microorganisms , exhibiting significant antimicrobial activity . It has been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . The most likely targets of this compound in C. albicans are caHOS2 and caRPD3 , while the most likely target in S. aureus is saFABH .

Mode of Action

This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell membrane, leading to cell death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The cinnamate/monolignol pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that this compound, like other esters, would likely be hydrolyzed to form the corresponding acid and alcohol .

Result of Action

The primary result of this compound’s action is the disruption of the microbial cell membrane, leading to cell death . This makes it an effective antimicrobial agent. It has been found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy . It should be kept in a sealed container in a dry and well-ventilated place . Furthermore, its solubility in different solvents can impact its bioavailability and thus its antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions: Isobutyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Major Products:

    Hydrolysis: Cinnamic acid and isobutyl alcohol.

    Oxidation: Cinnamic acid derivatives.

    Reduction: Saturated cinnamate derivatives.

Comparison with Similar Compounds

Isobutyl cinnamate is part of a family of cinnamate esters, which include:

  • Ethyl cinnamate
  • Isoamyl cinnamate
  • Cinnamyl isobutyrate
  • Allyl cinnamate
  • Benzyl cinnamate

Uniqueness: this compound is unique due to its specific odor profile, which is sweet, fruity, and balsamic, making it particularly valuable in the fragrance industry . Its stability and miscibility with various solvents also make it a versatile compound in different applications .

Properties

IUPAC Name

2-methylpropyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZUZPKOFSOVET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, sweet fruity balsamic odour
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.005
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-67-8
Record name Isobutyl cinnamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl cinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is isobutyl cinnamate primarily used for?

A1: this compound is primarily used as a fragrance ingredient and a flavoring agent. [, ] It imparts a sweet, balsamic, fruity odor reminiscent of rum. []

Q2: Can you describe the structural characteristics of this compound, including its molecular formula and weight?

A2: this compound (IUPAC name: (E)-3-phenylprop-2-enoic acid 2-methylpropyl ester) has the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol. [, ] Spectroscopic data, including infrared (IR) spectra, can be found in various studies that utilize this compound. [, ]

Q3: How is this compound typically synthesized?

A3: this compound is commonly synthesized through the esterification reaction of cinnamic acid with isobutanol. This reaction can be catalyzed by various catalysts, including p-toluene sulfonic acid, ammonium ferric sulfate dodecahydrate, and polyvinyl chloride-ferric chloride resin. [, , ] Recent research has explored greener synthesis methods using deep eutectic solvents (DESs) as catalysts. []

Q4: Have there been studies exploring the optimization of this compound synthesis?

A4: Yes, researchers have investigated optimizing this compound synthesis using techniques like microwave-assisted synthesis combined with macroporous resin catalysis and response surface methodology with Box-Behnken design (RSM-BBD) to determine the optimal process parameters. [, ] These studies aim to enhance the yield and efficiency of the synthesis process.

Q5: What factors influence the yield of this compound during synthesis?

A5: The yield of this compound during synthesis is affected by several factors, including the type and amount of catalyst, reaction temperature, reaction time, microwave power (if applicable), and the molar ratio of cinnamic acid to isobutanol. [, , ]

Q6: Are there any studies on the kinetics and thermodynamics of this compound synthesis?

A6: Yes, research has explored the kinetics and thermodynamics of this compound synthesis catalyzed by deep eutectic solvents (DESs) like ChCl-PTSA. [] These studies provide valuable information about the reaction mechanism, rate constants, and thermodynamic parameters (ΔrH0, ΔrS0, ΔrG0) associated with the esterification reaction.

Q7: What are the potential applications of this compound as a green plasticizer?

A7: this compound, along with other cinnamate esters like methyl trans-cinnamate, allyl cinnamate, and ethyl cinnamate, show promise as green plasticizers for polylactide (PLA). [] They can enhance the ductility and impact strength of PLA, potentially overcoming the inherent brittleness of PLA and expanding its applications.

Q8: Has this compound been found in natural sources?

A8: Yes, this compound has been identified as a constituent of the essential oils extracted from various plants. For example, it is found in the flowers of Elaeagnus angustifolia [] and the roots of Liquidambar orientalis Mill. [] The composition and relative abundance of this compound can vary depending on the plant species, geographical location, and extraction method.

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts. [, ] Other analytical methods, such as headspace solid-phase microextraction coupled with gas chromatography-flame ionization detection (HS-SPME-GC-FID), have also been explored for analyzing this compound in food samples. []

Q10: What are the safety considerations and regulations surrounding the use of this compound?

A10: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While generally considered safe for its intended uses, it's crucial to handle and use it following appropriate safety guidelines and regulatory requirements.

Q11: Are there any known alternatives or substitutes for this compound in its various applications?

A11: While specific alternatives depend on the application, other cinnamate esters with similar properties, like methyl cinnamate or benzyl cinnamate, might be considered as potential substitutes in certain cases. [, ]

Q12: Has computational chemistry been utilized to study this compound?

A13: While the provided research doesn't directly involve computational studies on this compound, similar studies have explored the potential of related compounds like eugenol and safrole derivatives as sunscreen materials using Density Functional Theory (DFT). [] This approach could potentially be applied to this compound to investigate its electronic properties and potential applications.

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